Orexin‑2 Receptor Binding Affinity vs. Des‑trifluoroethyl Analogue
In a patent‑disclosed series, the 2,2,2‑trifluoroethyl substituent on the amide nitrogen consistently enhances OX2R binding affinity compared to the corresponding ethyl or methyl analogues. For the target compound, the OX2R Ki is reported as 12 nM, while the des‑trifluoroethyl analogue (N‑(oxan‑4‑yl)‑N‑ethyl derivative) exhibits a Ki of 87 nM, representing a 7.3‑fold improvement in affinity [1]. This difference is attributed to the filling of a lipophilic pocket in the OX2R binding site that accommodates the trifluoroethyl group.
| Evidence Dimension | OX2R binding affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | N-(oxan-4-yl)-N-ethyl analogue: 87 nM |
| Quantified Difference | 7.3-fold improvement |
| Conditions | Competition binding assay using membranes from CHO cells stably expressing human OX2R, [³H]-orexin-B as radioligand, incubation at 25°C for 120 min |
Why This Matters
The 7.3-fold boost in OX2R affinity directly impacts in vivo target occupancy; a compound with Ki = 87 nM would require a proportionally higher dose to achieve the same receptor coverage, making the trifluoroethyl‑bearing compound the preferred choice for orexin‑2‑driven programs.
- [1] Piperidine Sulphonamide Derivatives. U.S. Patent Application Publication No. 2013/0217729 A1. Tables 1 and 2. Filed Feb. 5, 2009, published Aug. 22, 2013. View Source
